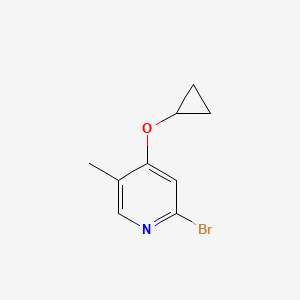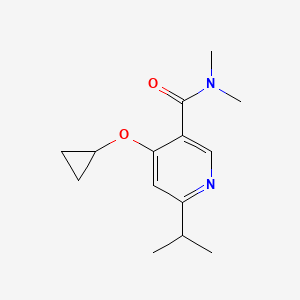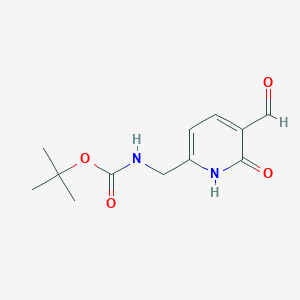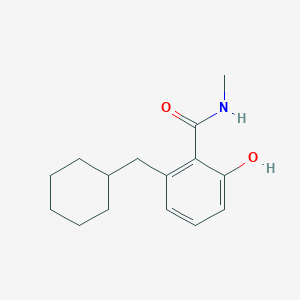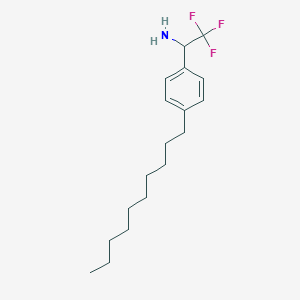
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.351 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and an isonicotinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3-Tert-butyl-5-cyclopropoxy-N,N-dimethylisonicotinamide involves several steps. One common method includes the reaction of tert-butylamine with cyclopropylcarbonyl chloride to form tert-butyl cyclopropylcarbamate. This intermediate is then reacted with N,N-dimethylisonicotinamide under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Analyse Des Réactions Chimiques
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylisonicotinamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-5-cyclopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylisonicotinamide can be compared with similar compounds such as tert-butyl N-(3-cyclopropoxy-5-methoxyphenyl)carbamate and other tert-butyl substituted hetero-donor compounds . These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the tert-butyl, cyclopropoxy, and isonicotinamide groups in this compound contributes to its distinct chemical properties and research applications.
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
3-tert-butyl-5-cyclopropyloxy-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)11-8-16-9-12(19-10-6-7-10)13(11)14(18)17(4)5/h8-10H,6-7H2,1-5H3 |
Clé InChI |
BQOTXLYCVZMBOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=CC(=C1C(=O)N(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
![[2-(Benzylamino)pyrimidin-5-YL]boronic acid](/img/structure/B14845033.png)
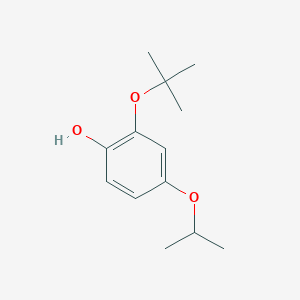
![2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one](/img/structure/B14845044.png)

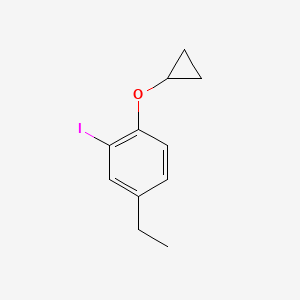
![[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)

